molecular formula C13H19ClN2 B3077989 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 1049731-99-8

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No.: B3077989
CAS No.: 1049731-99-8
M. Wt: 238.75 g/mol
InChI Key: MPOYWANTSOWUOJ-UHFFFAOYSA-N
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Description

This compound, also known as Ethylisopropyltryptamine (EiPT), is a chemical of the tryptamine family that produces psychedelic and hallucinogenic effects . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . EiPT is a tryptamine, which all belong to a larger family of compounds known as indolethyl amines .


Molecular Structure Analysis

The molecular formula of EiPT is C15H22N2 . It has a molar mass of 230.355 g·mol−1 . The structure includes an indole moiety that carries an alkyl chain at the 3-position .


Physical and Chemical Properties Analysis

EiPT is a solid with a melting point of 71 to 73 °C (160 to 163 °F) . It has a molar refractivity of 65.3±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Hydroamination of Tetrahydroindoles

Research conducted by Sobenina et al. (2010) demonstrated the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines. This process resulted in the formation of corresponding propenones with significant stereoselectivity and yield, demonstrating the chemical versatility of tetrahydroindoles in synthetic chemistry (Sobenina et al., 2010).

Facile Synthesis from Ketones

Peng et al. (2013) developed a facile synthesis method for (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence. The synthesis involved the use of nitroalkenes to react with Fe-HCl, leading to the creation of optical pure (R)-sulfonamides. This method was noted for its time and cost efficiency, highlighting the potential for large-scale production (Peng et al., 2013).

Diverse Compound Library Generation

Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions. This process generated a diverse library of compounds, including pyrazolines, pyridines, and benzodiazepines, demonstrating the compound's utility in creating structurally diverse molecules (Roman, 2013).

Synthesis of Pyrrolo[1,2-a]indoles

Kobayashi et al. (2006) reported the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles via iminium salts generated from secondary amine hydrochlorides. This method provided a pathway to synthesize pyrroloindoles generally in good yields, illustrating the compound's role in the synthesis of complex heterocyclic structures (Kobayashi et al., 2006).

Analysis of Amines

You et al. (2006) developed a method for determining amino compounds using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. This study showcased the analytical applications of the compound in high-performance liquid chromatography and mass spectrometry, underlining its relevance in analytical chemistry (You et al., 2006).

Facile Synthesis of Flexible Ligands

Potapov et al. (2007) presented a facile procedure to prepare flexible ligands such as bis(pyrazol-1-yl)alkane, highlighting the utility of related compounds in the synthesis of ligands for chemical applications (Potapov et al., 2007).

Allosteric Modulation of CB1 Receptor

Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor using novel compounds, demonstrating the potential application of such compounds in the study of receptor pharmacology (Price et al., 2005).

Safety and Hazards

Very little is known about the safety profile of EiPT. According to Shulgin, this compound tends to produce nausea, dysphoria, and other unpleasant side-effects . There have been no reported deaths or hospitalizations from EiPT, but its safety profile is unknown .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15;/h4-7,9-10H,3,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYWANTSOWUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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